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Abstract
Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is a saturated fatty acid of

significant interest in organic synthesis and industrial applications. Its unique sterically hindered

tert-butyl group imparts notable stability to its derivatives, making it a valuable building block in

pharmaceuticals, agrochemicals, and polymers. This technical guide provides an in-depth

exploration of the discovery and history of pivalic acid, detailing the key scientific milestones

and the evolution of its synthetic methodologies. This document includes a comprehensive

summary of its physicochemical properties, detailed experimental protocols for its principal

syntheses, and visualizations of historical timelines and reaction pathways to serve as a

valuable resource for researchers and professionals in the chemical sciences.

Introduction
Pivalic acid, also referred to as trimethylacetic acid or neopentanoic acid, is a colorless,

crystalline solid at room temperature with the chemical formula (CH₃)₃CCOOH. The presence

of a quaternary α-carbon atom is a defining structural feature that confers considerable steric

hindrance around the carboxyl group. This steric bulk is responsible for the remarkable stability

of its esters and other derivatives to hydrolysis and other nucleophilic attacks, a property that

has been extensively exploited in organic synthesis, particularly as a protecting group and in

the development of prodrugs. This guide traces the historical journey from its first synthesis to

the development of modern industrial production methods.
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History and Discovery
The history of pivalic acid is intrinsically linked to the development of structural theory in

organic chemistry and the discovery of several key named reactions. The timeline below

highlights the pivotal moments in the journey of understanding and synthesizing this unique

molecule.

1860
Wilhelm Rudolph Fittig
describes the pinacol

rearrangement.

1870
Adolf Lieben

investigates the haloform
reaction (Lieben reaction).

 Leads to precursor
 synthesis method 

1873
Aleksandr Butlerov

synthesizes trimethylacetic acid
(pivalic acid) and confirms
the structure of pinacolone.

 Enables laboratory
 synthesis 

1901
Victor Grignard

discovers the Grignard
reagent, enabling a new
route to carboxylic acids.

 Establishes structure 

1955
Herbert Koch

develops the Koch-Haaf
reaction for industrial-scale

synthesis of tertiary
carboxylic acids.

 New synthetic pathway 
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Figure 1: A timeline of key discoveries related to pivalic acid.

The first synthesis of pivalic acid is credited to the Russian chemist Aleksandr Butlerov in

1873.[1][2][3][4] His work was instrumental in solidifying the theory of chemical structure.

Butlerov's synthesis of trimethylacetic acid was a crucial step in confirming the structure of

pinacolone, the product of the pinacol rearrangement, a reaction first described by Wilhelm

Rudolph Fittig in 1860.[1] The laboratory synthesis of pivalic acid from pinacolone was made

possible by the haloform reaction, which was extensively studied by Adolf Lieben in 1870.[5][6]

[7][8] A significant advancement for laboratory-scale synthesis came with the discovery of

organomagnesium halides by Victor Grignard in 1901, which provided a versatile method for

the formation of carbon-carbon bonds and the synthesis of carboxylic acids. The modern

industrial production of pivalic acid is dominated by the Koch-Haaf reaction, developed by

Herbert Koch in 1955, which allows for the efficient synthesis from simple alkenes.[1][5][9][10]

[11]

Physicochemical and Spectroscopic Data
The unique physical and chemical properties of pivalic acid are summarized in the tables

below.

Table 1: Physical and Chemical Properties of Pivalic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://www.benchchem.com/product/b121385?utm_src=pdf-body-img
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/koch-reaction/3A08438E969816F3F56350011F1714CF
https://sciencenotes.org/today-science-history-september-15-aleksandr-mikhaylovich-butlerov/
https://www.britannica.com/biography/Aleksandr-Butlerov
https://www.marxists.org/encyclopedia/people/soviet/butlerov.htm
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/koch-reaction/3A08438E969816F3F56350011F1714CF
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id143332.html
https://www.chemicalbook.com/SpectrumEN_75-98-9_MS.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Pivalic-acid
https://www.researchgate.net/publication/263433935_Purification_of_pivalic_acid_its_evaluation_as_a_temperature_standard_reference_material
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/koch-reaction/3A08438E969816F3F56350011F1714CF
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id143332.html
https://en.wikipedia.org/wiki/Koch_reaction
https://en.wikipedia.org/wiki/Pivalic_acid
https://www.researchgate.net/publication/300402568_Koch_carbonylation_reaction_Koch-Haaf_carbonylation_reaction
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₅H₁₀O₂

Molar Mass 102.13 g/mol [7]

Appearance Colorless crystalline solid[7]

Melting Point 33-35 °C[12]

Boiling Point 163-164 °C[12]

Density 0.905 g/cm³ at 25 °C[12]

pKa 5.03[12]

Solubility in Water 25 g/L

Solubility in Organic Solvents Soluble in ethanol and diethyl ether[7]

Table 2: Spectroscopic Data for Pivalic Acid

Technique Key Data

¹H NMR
Singlet at ~1.2 ppm (9H, (CH₃)₃C-), Broad

singlet for carboxylic acid proton[13]

¹³C NMR
~27 ppm ((CH₃)₃C-), ~39 ppm ((CH₃)₃C-), ~185

ppm (-COOH)[14]

IR (cm⁻¹)
~2970 (C-H stretch), ~1700 (C=O stretch),

~2500-3300 (O-H stretch, broad)[15][16]

Mass Spectrometry (m/z)
102 (M⁺), 87, 57 ((CH₃)₃C⁺, base peak), 41[6]

[17]

Synthetic Methodologies and Experimental
Protocols
Several methods have been developed for the synthesis of pivalic acid, ranging from classical

laboratory procedures to large-scale industrial processes.
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Industrial Synthesis: The Koch-Haaf Reaction
The Koch-Haaf reaction is the primary industrial method for producing pivalic acid. It involves

the hydrocarboxylation of isobutene with carbon monoxide in the presence of a strong acid

catalyst.[1][5][9][10][11]

Koch-Haaf Reaction Pathway

Isobutene
((CH₃)₂C=CH₂)

Protonation
(H⁺)

tert-Butyl Carbocation
((CH₃)₃C⁺)

Carbon Monoxide
(CO)

Acylium Ion
((CH₃)₃C-C=O)⁺

Hydrolysis
(H₂O)

Pivalic Acid
((CH₃)₃CCOOH)
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Figure 2: Reaction pathway of the Koch-Haaf synthesis of pivalic acid.

Experimental Protocol (Industrial Scale):

Reactants: Isobutene, Carbon Monoxide, Water, Strong Acid Catalyst (e.g., HF or

H₃PO₄/BF₃).

Reaction Conditions: The reaction is typically carried out at elevated pressures (50-100 atm)

and temperatures (20-80 °C).[9]

Procedure: Isobutene and carbon monoxide are introduced into a high-pressure reactor

containing the acid catalyst. The mixture is stirred vigorously to ensure efficient gas-liquid

mixing.

Work-up: After the reaction is complete, the mixture is treated with water to hydrolyze the

intermediate acylium ion to pivalic acid. The product is then separated from the catalyst,

which can often be recycled.

Purification: The crude pivalic acid is purified by distillation.

Laboratory Synthesis via Grignard Reaction
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A common laboratory-scale synthesis involves the carbonation of a Grignard reagent prepared

from a tert-butyl halide.[5][18]

Grignard Synthesis Pathway

tert-Butyl Chloride
((CH₃)₃CCl)

Magnesium (Mg)
in dry ether

tert-Butylmagnesium Chloride
((CH₃)₃CMgCl)

Carbon Dioxide (CO₂)
(dry ice) Pivalate Magnesium Salt Acidic Work-up

(H₃O⁺)
Pivalic Acid

((CH₃)₃CCOOH)
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Figure 3: Reaction pathway for the Grignard synthesis of pivalic acid.

Experimental Protocol (Laboratory Scale):

Preparation of Grignard Reagent:

All glassware must be oven-dried to exclude moisture.

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon).

A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the

magnesium. The reaction is initiated, often with gentle heating or the addition of a small

crystal of iodine.

The reaction mixture is stirred until the magnesium is consumed.

Carbonation:

The Grignard reagent solution is slowly poured over crushed dry ice (solid CO₂).

The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.

Work-up and Purification:
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The reaction mixture is quenched by the slow addition of aqueous acid (e.g., HCl or

H₂SO₄).

The aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over an anhydrous drying

agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

The crude pivalic acid can be purified by distillation or recrystallization.

A typical yield for this method is in the range of 61-63%.[5]

Laboratory Synthesis via Haloform Reaction
This two-step synthesis involves the pinacol rearrangement of pinacol to pinacolone, followed

by the haloform reaction of pinacolone to yield pivalic acid.

Haloform Synthesis Pathway

Pinacol Pinacol Rearrangement
(Acid-catalyzed) Pinacolone Haloform Reaction

(e.g., NaOBr) Sodium Pivalate Acidification
(H₃O⁺) Pivalic Acid

Click to download full resolution via product page

Figure 4: Two-step synthesis of pivalic acid via pinacol rearrangement and haloform reaction.

Experimental Protocol (Laboratory Scale):

Step 1: Pinacol Rearrangement to Pinacolone

Pinacol is treated with a strong acid, such as sulfuric acid, and heated.

The reaction mixture is then distilled to isolate the pinacolone product.

Step 2: Haloform Reaction of Pinacolone
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A solution of sodium hydroxide in water is cooled in an ice bath.[19]

Bromine is added slowly to form a solution of sodium hypobromite.[19]

Pinacolone is then added to the cold sodium hypobromite solution.[19]

The mixture is stirred, and the reaction progress is monitored.

Work-up and Purification:

The reaction mixture is steam distilled to remove the bromoform byproduct.[19]

The remaining solution is acidified with a strong acid (e.g., sulfuric acid).[19]

Pivalic acid is then isolated by distillation or extraction.[19]

Further purification can be achieved by vacuum distillation or recrystallization from a

suitable solvent.[8]

General Experimental Workflow
The following diagram illustrates a general workflow for the laboratory synthesis, work-up, and

characterization of pivalic acid.
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Figure 5: General laboratory workflow for pivalic acid synthesis.
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Conclusion
From its pivotal role in the development of chemical structure theory to its current status as a

versatile building block in modern organic synthesis and industrial chemistry, pivalic acid has a

rich history. The evolution of its synthetic methods, from early laboratory curiosities to highly

optimized industrial processes, reflects the broader advancements in the field of chemistry.

This guide has provided a comprehensive overview of the discovery, properties, and synthesis

of pivalic acid, intended to be a valuable resource for researchers and professionals who

utilize this important chemical in their work. The detailed experimental protocols and visual aids

are designed to facilitate a deeper understanding and practical application of the chemistry of

pivalic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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